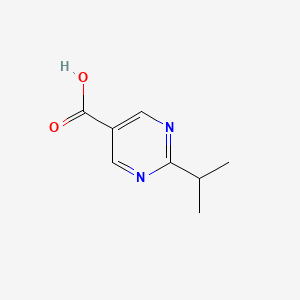
2-Isopropylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Isopropylpyrimidine-5-carboxylic acid (IPPCA) is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless and crystalline solid with a molecular weight of 152.15 g/mol. IPPCA is a derivative of the pyrimidine family of compounds, and is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Scientific Research Applications
Metal-Bearing and Functionalized Pyrimidines Synthesis
Metal-bearing and trifluoromethyl-substituted pyrimidines, including those related to 2-Isopropylpyrimidine-5-carboxylic acid derivatives, have been explored for their potential in generating high-yield carboxylic acids through halogen/metal permutation and carboxylation reactions. These studies underscore the utility of pyrimidines in organic synthesis, providing a pathway for producing various carboxylic acids with potential applications in pharmaceuticals and materials science (Schlosser, Lefebvre, & Ondi, 2006).
Inorganic Crystal Engineering
Research into ligands like 4- and 5-carboxylic acid pyrimidine has led to the synthesis and characterization of several coordination complexes, which are important for inorganic crystal engineering. These complexes, by eliminating the need for potentially disruptive counterions, demonstrate the role of pyrimidine derivatives in developing charge-neutral complex ions, paving the way for advancements in materials science and nanotechnology (Aakeröy, Desper, Levin, & Valdés-Martínez, 2006).
Cocrystals Design and Synthesis
The design of cocrystals involving pyrimidine derivatives and various carboxylic acids highlights the significance of pyrimidines in supramolecular chemistry. These studies reveal how pyrimidine units can serve as proton-accepting sites, facilitating the formation of cocrystals with specific hydrogen bonding patterns. This has implications for the development of materials with tailored properties, including pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Metal Complexes Synthesis for Materials Science
The synthesis and characterization of metal complexes with pyrimidine-2-carboxylic and pyrimidine-5-carboxylic acids reveal their potential in materials science. These complexes, investigated through thermal analysis, X-ray, and spectroscopic methods, underscore the versatility of pyrimidine derivatives in forming stable metal complexes with applications ranging from catalysis to electronic materials (Świderski, Świsłocka, Łyszczek, Wojtulewski, Samsonowicz, & Lewandowski, 2019).
Anticancer Research with Ruthenium(II) Complexes
Studies on ruthenium(II) complexes incorporating pyrimidine derivatives, such as 2-pyridyl-2-pyrimidine-4-carboxylic acid, have highlighted their potential in anticancer research. These complexes, being coordinatively saturated and substitutionally inert, represent a novel class of anticancer drug candidates, offering insights into non-DNA-targeted anticancer mechanisms, particularly through mitochondrial targeting (Pierroz, Joshi, Leonidova, Mari, Schur, Ott, Spiccia, Ferrari, & Gasser, 2012).
properties
IUPAC Name |
2-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIFLHTYAHFUAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647952 |
Source


|
| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpyrimidine-5-carboxylic acid | |
CAS RN |
927803-31-4 |
Source


|
| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

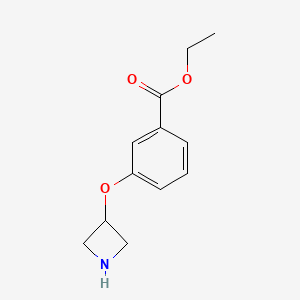
![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)
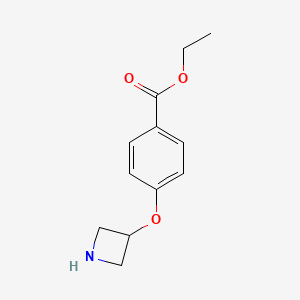
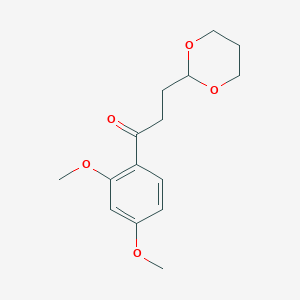
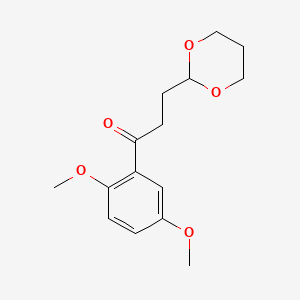





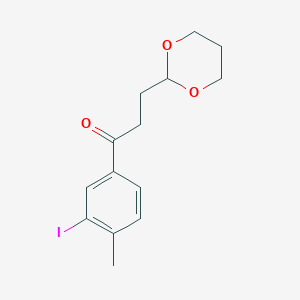

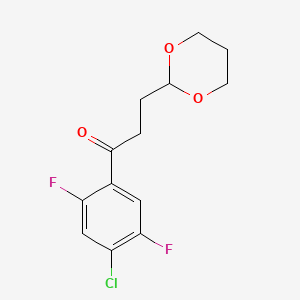
![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)